7,10-Dimethoxy-10-DAB III, with the CAS number 183133-94-0, is a significant chemical compound primarily recognized as an intermediate in the synthesis of Cabazitaxel, a second-line chemotherapy drug used for treating advanced prostate cancer. This compound is characterized by its complex molecular structure and its role in the biosynthesis of taxanes, a class of diterpenes known for their antitumor properties.
7,10-Dimethoxy-10-DAB III is derived from 10-deacetylbaccatin III, which is obtained from the bark of the yew tree (Taxus species). The compound is synthesized through various chemical processes that involve methylation and other modifications to enhance its therapeutic efficacy.
This compound falls under the category of synthetic organic compounds and is classified as a taxane derivative. Its molecular formula is C31H40O10, and it has a molecular weight of 572.64 g/mol. It is recognized for its role in medicinal chemistry, particularly in oncology.
The synthesis of 7,10-Dimethoxy-10-DAB III typically involves the methylation of hydroxyl groups at the C7 and C10 positions of 10-deacetylbaccatin III. Various methods have been reported, including:
The synthesis usually yields around 43.7% efficiency under optimal conditions, highlighting the importance of precise control over reaction parameters such as temperature, concentration, and reaction time .
The molecular structure of 7,10-Dimethoxy-10-DAB III features a complex arrangement typical of taxane derivatives. The key structural elements include:
The compound's molecular weight is 572.64 g/mol, with a molecular formula of C31H40O10. The structural integrity is crucial for its function as an intermediate in drug synthesis.
7,10-Dimethoxy-10-DAB III participates in several chemical reactions that contribute to its role as an intermediate:
The reactions are typically facilitated by specific catalysts or bases that enhance reactivity while minimizing side reactions.
The mechanism by which 7,10-Dimethoxy-10-DAB III exerts its effects primarily involves its conversion into Cabazitaxel. This process includes:
Studies indicate that Cabazitaxel has shown remarkable efficacy against castration-resistant prostate cancer due to its ability to circumvent resistance mechanisms associated with other taxanes like Docetaxel .
Relevant data includes boiling points and melting points which are critical for handling and storage considerations .
7,10-Dimethoxy-10-DAB III is predominantly used in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3